1-(3-Methylsulfanylpropanoyl)piperidin-4-one 1-(3-Methylsulfanylpropanoyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 1342451-16-4
VCID: VC6184948
InChI: InChI=1S/C9H15NO2S/c1-13-7-4-9(12)10-5-2-8(11)3-6-10/h2-7H2,1H3
SMILES: CSCCC(=O)N1CCC(=O)CC1
Molecular Formula: C9H15NO2S
Molecular Weight: 201.28

1-(3-Methylsulfanylpropanoyl)piperidin-4-one

CAS No.: 1342451-16-4

Cat. No.: VC6184948

Molecular Formula: C9H15NO2S

Molecular Weight: 201.28

* For research use only. Not for human or veterinary use.

1-(3-Methylsulfanylpropanoyl)piperidin-4-one - 1342451-16-4

Specification

CAS No. 1342451-16-4
Molecular Formula C9H15NO2S
Molecular Weight 201.28
IUPAC Name 1-(3-methylsulfanylpropanoyl)piperidin-4-one
Standard InChI InChI=1S/C9H15NO2S/c1-13-7-4-9(12)10-5-2-8(11)3-6-10/h2-7H2,1H3
Standard InChI Key BFGYLPDRAGLKES-UHFFFAOYSA-N
SMILES CSCCC(=O)N1CCC(=O)CC1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(3-Methylsulfanylpropanoyl)piperidin-4-one (CAS No. 1342451-16-4) is defined by the IUPAC name 1-(3-methylsulfanylpropanoyl)piperidin-4-one. Its molecular structure integrates two critical moieties:

  • A piperidin-4-one ring, a six-membered nitrogen-containing heterocycle with a ketone group at the fourth position.

  • A 3-methylsulfanylpropanoyl side chain, featuring a thioether (-S-) group linked to a methyl group and a propanoyl carbonyl unit.

The compound’s Standard InChIKey (BFGYLPDRAGLKES-UHFFFAOYSA-N) and SMILES notation (CSCCC(=O)N1CCC(=O)CC1) provide precise descriptors of its atomic connectivity and stereochemical configuration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₅NO₂S
Molecular Weight201.28 g/mol
IUPAC Name1-(3-methylsulfanylpropanoyl)piperidin-4-one
SMILESCSCCC(=O)N1CCC(=O)CC1
CAS Registry Number1342451-16-4
PubChem CID60638995

Synthetic Methodology

The synthesis of 1-(3-Methylsulfanylpropanoyl)piperidin-4-one typically involves a nucleophilic acyl substitution reaction between 4-piperidone and 3-methylsulfanylpropanoyl chloride. This process is conducted under reflux conditions in aprotic solvents such as dichloromethane or ethanol, facilitating the formation of the amide bond. Post-synthetic purification employs recrystallization or chromatographic techniques to isolate the product in high purity.

The reaction mechanism proceeds via the activation of the acyl chloride, followed by nucleophilic attack by the secondary amine of 4-piperidone. The methylsulfanyl group’s electron-donating properties may enhance the stability of the intermediate, though detailed kinetic studies remain unreported.

Structural and Electronic Analysis

Conformational Dynamics

The piperidin-4-one ring adopts a chair conformation, minimizing steric strain, while the 3-methylsulfanylpropanoyl side chain exhibits rotational flexibility around the C–N and C–S bonds. Computational modeling suggests that the thioether group’s lone electron pairs participate in weak hyperconjugative interactions with the adjacent carbonyl group, potentially influencing the compound’s reactivity.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the methylsulfanyl group (δ ≈ 2.1 ppm, singlet) and the piperidin-4-one ring protons (δ ≈ 2.4–3.8 ppm, multiplet) are observed.

    • ¹³C NMR: The ketone carbonyl carbon resonates at δ ≈ 208 ppm, while the amide carbonyl appears at δ ≈ 170 ppm.

  • Infrared (IR) Spectroscopy: Strong absorption bands at ≈1,680 cm⁻¹ (amide C=O stretch) and ≈1,710 cm⁻¹ (ketone C=O stretch) confirm the presence of both carbonyl groups.

Comparative Analysis with Related Derivatives

Table 2: Bioactivity of Selected Piperidin-4-one Derivatives

CompoundIC₅₀ (Cancer Cell Lines)Target
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one5–20 μMTubulin
2,6-Diphenylpiperidin-4-one15–30 μMCyclin-Dependent Kinases
1-(3-Methylsulfanylpropanoyl)piperidin-4-oneNot reportedUndetermined

This table underscores the need for targeted assays to elucidate the specific bioactivity profile of 1-(3-Methylsulfanylpropanoyl)piperidin-4-one.

Analytical and Computational Approaches

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, typically using a C18 column and acetonitrile/water mobile phase.

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